Thiosulfuric acid

Acid Strength pKa Inorganic Acid Comparison

Thiosulfuric acid (H₂S₂O₃) is an unstable inorganic sulfur oxoacid where one non-hydroxy oxygen atom of sulfuric acid is replaced by a sulfur atom, giving rise to two sulfur atoms with distinct oxidation states (+6 and -2). While its salts (thiosulfates) are stable and widely used, the free acid is exceptionally labile, decomposing rapidly in water and even below 0°C in anhydrous media to yield sulfur, sulfur dioxide, and hydrogen sulfide.

Molecular Formula H2O3S2
Molecular Weight 114.15 g/mol
CAS No. 13686-28-7
Cat. No. B1193926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiosulfuric acid
CAS13686-28-7
Molecular FormulaH2O3S2
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESOS(=O)(=S)O
InChIInChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4)
InChIKeyDHCDFWKWKRSZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility861 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Thiosulfuric Acid (CAS 13686-28-7): Properties, Instability, and the Necessity of Anhydrous Handling for Research Applications


Thiosulfuric acid (H₂S₂O₃) is an unstable inorganic sulfur oxoacid where one non-hydroxy oxygen atom of sulfuric acid is replaced by a sulfur atom, giving rise to two sulfur atoms with distinct oxidation states (+6 and -2) [1]. While its salts (thiosulfates) are stable and widely used, the free acid is exceptionally labile, decomposing rapidly in water and even below 0°C in anhydrous media to yield sulfur, sulfur dioxide, and hydrogen sulfide [2]. Due to this instability, its handling and study require rigorously anhydrous, low-temperature conditions, making it a niche compound of interest primarily for fundamental sulfur chemistry research and specialized synthetic applications [3].

Why Thiosulfuric Acid Cannot Be Substituted with Thiosulfate Salts: Decomposition Kinetics and Protonation-Driven Instability


Thiosulfuric acid is not simply the protonated form of the thiosulfate anion; its inherent instability precludes any straightforward substitution with stable thiosulfate salts in applications requiring the free acid. While sodium thiosulfate (Na₂S₂O₃) is a bench-stable, water-soluble salt used extensively in analytical chemistry and medicine, thiosulfuric acid decomposes instantly in aqueous environments [1]. This instability stems from the protonation of the thiosulfate ion, which triggers a cascade of redox and disproportionation reactions, yielding a complex mixture of sulfur, SO₂, H₂S, and polythionates [2]. Therefore, any attempt to generate or use thiosulfuric acid *in situ* from its salts in aqueous or even mild conditions will result in immediate degradation, making direct procurement of the carefully prepared, anhydrous compound essential for studies requiring the genuine acid.

Quantitative Differentiation of Thiosulfuric Acid vs. Sulfuric Acid and Sulfurous Acid: pKa, Oxidation State, and Tautomerism


Acidity Comparison: Thiosulfuric Acid's Intermediate pKa1 Value Between Strong Sulfuric Acid and Weak Sulfurous Acid

Thiosulfuric acid exhibits an intermediate first acid dissociation constant (pKa1 = 0.6) when compared to sulfuric acid (pKa1 ≈ -3) and sulfurous acid (pKa1 ≈ 1.81), positioning it as a moderately strong acid. This quantitative difference in proton-donating ability is crucial for applications requiring precise pH control or specific reactivity with bases [1].

Acid Strength pKa Inorganic Acid Comparison

Oxidation State Distribution: Distinct +6 and -2 Sulfur Atoms vs. Uniform +6 in Sulfate or +4 in Sulfite

Thiosulfuric acid uniquely contains two sulfur atoms in different oxidation states: one central sulfur at +6 and one terminal sulfur at -2. This contrasts with sulfuric acid (both S atoms at +6 in disulfuric acid) and sulfurous acid (S at +4). The presence of both a high and low oxidation state sulfur within the same molecule imparts dual reductive and oxidative capabilities [1].

Redox Chemistry Sulfur Oxidation States Reactivity

Decomposition Temperature and Products: Quantitative Decomposition Below 0°C vs. Stability of Other Acids

Anhydrous thiosulfuric acid decomposes quantitatively below 0°C according to the reaction H₂S₂O₃ → H₂S + SO₃, in stark contrast to sulfuric acid which is stable up to its boiling point (~300°C) and sulfurous acid which exists only in aqueous solution [1]. This extreme thermal lability is a defining characteristic that dictates its storage and handling protocols.

Thermal Stability Decomposition Kinetics Inorganic Acid Handling

Tautomeric Equilibrium: Predicted (SH)(OH) Tautomer as the Stable Form vs. (OH)(OH) in Sulfuric Acid

Theoretical and experimental studies indicate that thiosulfuric acid exists predominantly as the (SH)(OH) tautomer, where one proton is attached to a sulfur atom and the other to an oxygen atom. This contrasts with sulfuric acid, which exclusively adopts the (OH)(OH) form. The (SH)(OH) structure has been confirmed by low-temperature NMR and vibrational spectroscopy on the pure compound [1].

Tautomerism Molecular Structure Quantum Chemistry

Specialized Application Scenarios for Thiosulfuric Acid: Fundamental Sulfur Chemistry and Niche Syntheses


Fundamental Studies on Tautomerism and Bonding in Sulfur Oxoacids

Thiosulfuric acid serves as a prime model compound for investigating the interplay between tautomeric equilibria, oxidation states, and molecular structure in sulfur chemistry. The experimental confirmation of its (SH)(OH) tautomer provides a critical reference point for computational studies and understanding the 'double bond rule' in inorganic systems [1].

Low-Temperature Synthesis of Thiosulfate Derivatives

In strictly anhydrous, low-temperature environments, thiosulfuric acid can be used as a precursor for synthesizing organic thiosulfate esters and other derivatives that are inaccessible via direct alkylation of thiosulfate salts due to the instability of the protonated intermediate [2].

Investigating Decomposition Pathways of Sulfur Compounds

Its quantitative, low-temperature decomposition to H₂S and SO₃ makes thiosulfuric acid an ideal candidate for studying the kinetics and mechanisms of sulfur oxoacid decomposition, providing insights into the broader reactivity of sulfur-containing molecules [3].

Comparative Acid Strength Studies in Non-Aqueous Media

Due to its intermediate pKa and unique tautomeric form, thiosulfuric acid can be employed in non-aqueous acid-base titrations and reactivity studies to probe the effect of solvent on the dissociation and reactivity of sulfur-based acids [4].

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